![molecular formula C21H17ClN4O B2497740 N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899952-67-1](/img/structure/B2497740.png)

N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

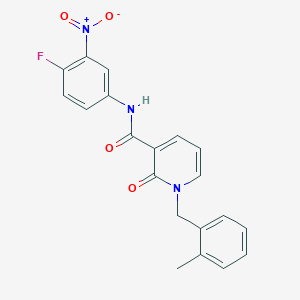

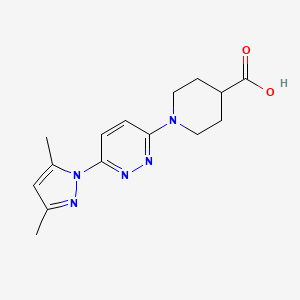

“N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring. This core is substituted with various groups: a benzyl group at the nitrogen, a chlorine atom at the 4-position, a methyl group at the 3-position, and a phenyl group at the 1-position. The carboxamide group is attached at the 5-position of the pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[3,4-b]pyridine core, with the various substituents adding complexity to the structure . Techniques such as NMR spectroscopy would be used to analyze the structure .Chemical Reactions Analysis

As for the chemical reactions, this compound, like other pyrazolo[3,4-b]pyridines, could potentially be used as a building block in the synthesis of various other compounds . The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating properties of the substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its substituents. For example, the presence of the polar carboxamide group could influence its solubility properties .Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Analogous Compounds

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyrazolo[3,4-b]pyridine analogs, are well-known for their versatile applications in organic synthesis, catalysis, and drug development. These compounds are crucial in forming metal complexes, designing catalysts, asymmetric synthesis, and have shown potent activities in anticancer, antibacterial, and anti-inflammatory applications (Li et al., 2019).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has demonstrated significant versatility in interacting with kinases through multiple binding modes, making it a valuable scaffold in the design of kinase inhibitors. This scaffold is commonly employed due to its ability to form hydrogen bond donor–acceptor pairs, crucial for kinase inhibitor binding at the hinge region (Wenglowsky, 2013).

Biological and Electrochemical Activity

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, related to pyrazolo[3,4-b]pyridines, have shown a range of biological activities, including antitumor effects. Studies have reviewed bis(2-chloroethyl)amino derivatives of imidazole and related compounds, highlighting their potential in cancer treatment and as leads for developing compounds with various biological properties (Iradyan et al., 2009).

Synthesis and Applications in Organic Chemistry

Synthesis of Heterocycles

The reactivity of certain pyrazoline derivatives demonstrates their value as building blocks for synthesizing a variety of heterocyclic compounds. These compounds serve as essential intermediates in creating more complex molecules with potential applications in various fields, including pharmaceuticals (Gomaa & Ali, 2020).

Wirkmechanismus

Target of Action

Many compounds with a pyrazolo[3,4-b]pyridine core structure are known to inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle progression .

Mode of Action

These compounds often bind to the ATP-binding pocket of CDKs, preventing ATP from binding and thus inhibiting the kinase activity of the CDKs . This results in cell cycle arrest and can lead to apoptosis, or programmed cell death .

Biochemical Pathways

The primary pathway affected by CDK inhibition is the cell cycle. CDKs are responsible for transitioning the cell from one phase of the cell cycle to the next. Inhibition of CDKs can therefore halt cell cycle progression, preventing cell division .

Result of Action

The ultimate effect of CDK inhibition is typically a reduction in cell proliferation. This can be beneficial in the context of diseases characterized by uncontrolled cell division, such as cancer .

Action Environment

The efficacy and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the presence of certain enzymes can lead to the metabolism of the compound, potentially altering its activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-benzyl-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O/c1-14-18-19(22)17(21(27)24-12-15-8-4-2-5-9-15)13-23-20(18)26(25-14)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKOGWUKNMGOGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2497668.png)

![2-(2-chloro-4-fluorobenzyl)-5-(4-chlorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497674.png)

![{3-cyclopropylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B2497678.png)

![1-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-(oxolan-2-ylmethyl)thiourea](/img/structure/B2497680.png)